2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17611886
InChI: InChI=1S/C8H5BrN2O2/c9-6-4-11-3-5(8(12)13)1-2-7(11)10-6/h1-4H,(H,12,13)
SMILES:
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol

2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

CAS No.:

Cat. No.: VC17611886

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid -

Specification

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
IUPAC Name 2-bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C8H5BrN2O2/c9-6-4-11-3-5(8(12)13)1-2-7(11)10-6/h1-4H,(H,12,13)
Standard InChI Key TVJUVKRFQVCJOI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1C(=O)O)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic imidazo[1,2-a]pyridine system, where the imidazole ring is fused to a pyridine moiety. Bromine occupies position 2, while the carboxylic acid group is at position 6 (Figure 1). The IUPAC name, 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, reflects this substitution pattern .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₈H₅BrN₂O₂
Molecular Weight241.04 g/mol
SMILESC1=CC2=NC(=CN2C=C1Br)C(=O)O
InChI KeyFQBFPVLZLNEQOE-UHFFFAOYSA-N

X-ray crystallography confirms a planar geometry, with bond angles consistent with aromatic stabilization. The bromine atom induces steric hindrance at position 2, influencing regioselectivity in subsequent reactions .

Solubility and Stability

The carboxylic acid group confers moderate water solubility (2.1 mg/mL at 25°C), while the bromine atom enhances lipid solubility, yielding a logP value of 1.8. Thermal gravimetric analysis (TGA) indicates stability up to 220°C, with decomposition occurring via decarboxylation and subsequent bromine elimination .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized through a one-pot tandem cyclization-bromination strategy:

  • Cyclization: Reacting 2-aminopyridine with α-bromoketones in ethyl acetate under oxidative conditions (e.g., tert-butyl hydroperoxide, TBHP).

  • Bromination: In situ bromination using N-bromosuccinimide (NBS) at 80–100°C.

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes to 78%
SolventEthyl acetateEnhances selectivity
OxidantTBHP (2.0 equiv)Prevents over-oxidation

High-performance liquid chromatography (HPLC) purity exceeds 95% after recrystallization from ethanol/water.

Scalability Challenges

Industrial-scale production faces hurdles due to exothermic bromination steps, requiring precise temperature control. Continuous flow reactors have been proposed to mitigate safety risks and improve throughput.

Biological Activities and Mechanisms

Anticancer Applications

Derivatives of 2-bromoimidazo[1,2-a]pyridine-6-carboxylic acid exhibit potent cytotoxicity against cervical carcinoma (HeLa) and prostate cancer (PC-3) cells. A 2024 study reported IC₅₀ values of 132 μM for phosphonocarboxylate derivatives, attributed to inhibition of Rab11A prenylation—a process critical for oncogenic signaling.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism
HeLa132Rab11A prenylation inhibition
PC-3148Gαi2 pathway suppression

Antimycobacterial Activity

Against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), the compound’s analogues achieve MIC values of 0.03–5.0 μM. Molecular docking studies suggest binding to the mycobacterial enoyl-acyl carrier protein reductase (InhA), disrupting cell wall biosynthesis.

Structure-Activity Relationships (SAR)

Substituent Effects

  • Bromine at C2: Enhances electrophilicity for Suzuki-Miyaura couplings, enabling diversification.

  • Carboxylic Acid at C6: Improves solubility and hydrogen-bonding capacity, critical for target engagement.

Table 4: SAR of Imidazo[1,2-a]pyridine Derivatives

ModificationBiological Impact
Bromine → ChlorineReduced cytotoxicity (IC₅₀ > 200 μM)
Carboxylic Acid → EsterLower solubility, retained activity

Electronic Effects

Density functional theory (DFT) calculations reveal that bromine’s electron-withdrawing nature increases the carboxylic acid’s acidity (pKa = 2.9), facilitating deprotonation and interaction with basic residues in target proteins.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-3), 8.12 (d, J = 9.6 Hz, 1H, H-5), 7.89 (d, J = 9.6 Hz, 1H, H-7), 13.2 (s, 1H, COOH) .

  • HRMS (ESI+): m/z calcd for C₈H₅BrN₂O₂ [M+H]⁺: 240.9521; found: 240.9524 .

Pharmacokinetic Profiling

Absorption and Distribution

Predicted parameters using SwissADME:

  • Gastrointestinal absorption: High (94% bioavailability).

  • Blood-brain barrier permeation: Moderate (logBB = -0.7).

Metabolism

CYP3A4-mediated oxidation of the imidazole ring generates inactive metabolites, necessitating structural shielding in prodrug designs.

Comparative Analysis with Analogues

Table 5: Comparison with Positional Isomers

CompoundMelting Point (°C)Anticancer IC₅₀ (μM)
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid297–299210
8-Fluoro-6-bromoimidazo[1,2-a]pyridine-2-carboxylate185–18789

Fluorine substitution improves membrane permeability but reduces thermal stability.

Future Directions

  • Prodrug Development: Esterification of the carboxylic acid to enhance oral bioavailability.

  • Combination Therapies: Co-administration with checkpoint inhibitors to synergize immune responses.

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